Zileuton, (S)-

Description

BenchChem offers high-quality Zileuton, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zileuton, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

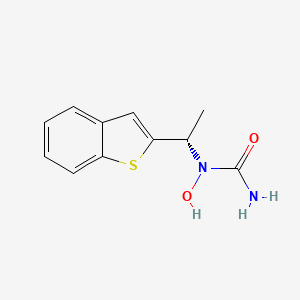

Structure

3D Structure

Properties

CAS No. |

143200-94-6 |

|---|---|

Molecular Formula |

C11H12N2O2S |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

1-[(1S)-1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea |

InChI |

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/t7-/m0/s1 |

InChI Key |

MWLSOWXNZPKENC-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |

Origin of Product |

United States |

Historical Context of 5 Lipoxygenase Inhibition Research

The journey towards understanding and targeting the 5-lipoxygenase (5-LO) pathway began with the identification of leukotrienes as potent mediators of inflammation. Early research in the 1970s and 1980s elucidated the role of these arachidonic acid metabolites in the pathophysiology of various inflammatory conditions, most notably asthma. Leukotrienes were found to induce bronchoconstriction, increase vascular permeability, and promote the influx of inflammatory cells, making the 5-LO enzyme a prime target for therapeutic intervention.

This led to a concerted effort in the pharmaceutical industry to discover and develop inhibitors of 5-lipoxygenase. The initial research focused on identifying compounds that could effectively block the production of leukotrienes. Zileuton (B1683628) emerged from these early drug discovery programs as a potent, selective, and reversible inhibitor of 5-LO. nih.gov Preclinical evaluations demonstrated its ability to inhibit 5-LO activity in a variety of cell types and complex biological systems. nih.gov This foundational research paved the way for further investigation into its clinical potential and established the therapeutic principle of 5-lipoxygenase inhibition.

Significance of Leukotriene Pathway Modulation in Preclinical Investigations

The modulation of the leukotriene pathway through 5-lipoxygenase inhibition has been extensively investigated in a wide array of preclinical models, demonstrating its broad therapeutic potential beyond respiratory diseases. Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are implicated in the pathogenesis of numerous inflammatory disorders.

Preclinical studies have shown that inhibition of leukotriene synthesis can attenuate inflammatory responses in various animal models. For instance, in models of airway inflammation and allergy, 5-LO inhibitors have been shown to reduce edema, inflammatory cell influx, and bronchospasm. nih.gov The effectiveness of Zileuton (B1683628) in preventing the formation of leukotrienes in vitro, ex vivo, and in vivo has underscored its utility in dissecting the role of these mediators in disease processes. nih.gov

The following table summarizes some of the key preclinical findings for racemic Zileuton in various in vitro and in vivo models.

| Preclinical Model | Endpoint Measured | Result (IC50 / ED50) |

| Rat Basophilic Leukemia Cell Supernatant | 5-Hydroxyeicosatetraenoic acid (5-HETE) synthesis | IC50 = 0.5 µM nih.gov |

| Rat Polymorphonuclear Leukocytes (PMNL) | 5-HETE synthesis | IC50 = 0.3 µM nih.gov |

| Rat PMNL | Leukotriene B4 (LTB4) biosynthesis | IC50 = 0.4 µM nih.gov |

| Human PMNL | LTB4 biosynthesis | IC50 = 0.4 µM nih.gov |

| Human Whole Blood | LTB4 biosynthesis | IC50 = 0.9 µM nih.gov |

| Antigen-sensitized Guinea-Pig Tracheal Strips | Antigen-induced contractions | IC50 = 6 µM nih.gov |

| Rat (in vivo) | Ex vivo blood LTB4 biosynthesis (oral admin.) | ED50 = 2 mg/kg nih.gov |

| Rat Peritoneal Cavity | Antigen-antibody induced 6-sulfidopeptide LT formation (oral admin.) | ED50 = 3 mg/kg nih.gov |

| Mouse Ear Edema (Arachidonic Acid-Induced) | Edema reduction (oral admin.) | ED50 = 31 mg/kg nih.gov |

| Anesthetized Sensitized Guinea-Pigs | Antigen-induced bronchoconstriction (oral admin.) | ED50 = 12 mg/kg nih.gov |

These preclinical data highlight the potent and broad anti-inflammatory effects of inhibiting the leukotriene pathway and provided a strong rationale for the clinical development of 5-lipoxygenase inhibitors.

Focus on the S Enantiomer Within Zileuton Research

Synthetic Pathways for Zileuton

The synthesis of racemic Zileuton has been approached through various routes, often converging on the formation of key intermediates. A pivotal precursor in many synthetic strategies is 2-acetylbenzo[b]thiophene. google.com

One common pathway begins with thiophenol, which can be converted into 2-acetylbenzo[b]thiophene through a one-pot process. google.com This key intermediate can then be transformed into Zileuton. An alternative process involves the reaction of 1-benzo[b]thiophen-2-yl-ethanol (B1276246) with acetic anhydride, followed by reaction with phenyl-N-hydroxy carbamate (B1207046) in the presence of a Lewis acid like boron trifluoride-diethyletherate. The resulting intermediate is then treated with ammonia (B1221849) to yield Zileuton. helsinki.fi

Another documented method involves the reaction of 1-benzo[b]thiophen-2-ylethanol with N,O-bis(phenoxycarbonyl)-hydroxylamine. helsinki.fi A highly efficient synthesis describes the site-specific alkylation of hydroxyurea (B1673989) with aryl alcohol electrophiles, such as 1-(benzo[b]thiophen-2-yl)ethanol, under acidic catalysis to form the N-hydroxyurea functionality central to Zileuton's structure. longdom.org

A key intermediate in these syntheses is 2-acetylbenzo[b]thiophene, which can be prepared from 2-nitrobenzaldehyde. longdom.org The general scheme involves converting this ketone to an oxime, reducing it to the corresponding amine, and then introducing the N-hydroxyurea moiety.

| Starting Material | Key Intermediate | Key Reaction Step | Reference |

| Thiophenol | 2-Acetylbenzo[b]thiophene | One-pot cyclization and acylation | google.com |

| 1-Benzo[b]thiophen-2-yl-ethanol | Acetic acid-1-benzo[b]thiophen-2-yl-ethyl-ester | Reaction with phenyl-N-hydroxy carbamate | helsinki.fi |

| 1-Benzo[b]thiophen-2-yl-ethanol | N/A | Acid-catalyzed alkylation of hydroxyurea | longdom.org |

| 2-Nitrobenzaldehyde | 2-Acetyl-benzo[b]thiophene | Formation from precursor | longdom.org |

Enantioselective Synthesis Approaches for (S)-Zileuton

Achieving the synthesis of the specific (S)-enantiomer of Zileuton requires stereochemical control. Several enantioselective strategies have been developed to this end, primarily involving chiral auxiliaries, asymmetric reduction, or chiral resolution.

One prominent approach utilizes chiral auxiliaries derived from carbohydrates. For instance, a D-gulofuranose-derived chiral auxiliary has been used in a diastereoselective methyl Grignard addition to an aldonitrone to prepare the pure R-(+)-enantiomer, and similar principles can be applied for the (S)-enantiomer. longdom.org Another method reports an enantioselective synthesis based on the nucleophilic addition of dimethylsulfoxonium ylide to a nitrone bearing a mannose-derived chiral auxiliary, achieving a high diastereomeric ratio. researchgate.net

Asymmetric reduction of a ketone precursor or its derivative is another effective strategy. The enantioselective reduction of 1-(benzo[b]thiophen-2-yl)ethanone oxime O-benzyl ether using a borane (B79455) oxazaborolidine catalyst can produce the desired chiral amine intermediate with high enantiomeric excess (ee), which is then converted to (S)-Zileuton. longdom.org

The table below summarizes various enantioselective methods reported for synthesizing chiral Zileuton or related hydroxyureas.

| Method | Chiral Source/Catalyst | Key Step | Achieved Selectivity | Reference |

| Chiral Auxiliary | Mannose-based chiral auxiliary | Tandem nucleophilic addition−intramolecular cyclization of a chiral nitrone | 8:1 diastereomeric ratio, >99% ee after recrystallization | researchgate.net |

| Chiral Auxiliary | D-gulofuranose-derived chiral auxiliary | Diastereoselective methyl Grignard addition to an aldonitrone | High diastereoselectivity | longdom.org |

| Asymmetric Reduction | Borane oxazaborolidine | Enantioselective reduction of an oxime O-benzyl ether | 95% ee | longdom.org |

| Chiral Resolution | L-(+)-lactic acid | Enantioselective synthesis from chiral precursor | Optically pure (+) and (-) Zileuton | uma.es |

Stereochemical Characterization of (S)-Zileuton and Related Intermediates

The stereochemical integrity of (S)-Zileuton is confirmed using various analytical techniques. These methods are crucial for determining the enantiomeric purity and absolute configuration of the final product and its chiral intermediates.

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying the enantiomers of Zileuton. This is typically achieved using a chiral stationary phase (CSP). A well-documented CSP for this purpose is amylose (B160209) tris(3,5-dimethylphenylcarbamate), commercially known as Chiralpak AD. researchgate.net This method allows for the determination of optical and radiochemical purities, with reports of achieving >99% purity for both enantiomers. researchgate.net While reversed-phase HPLC is used for quantifying total Zileuton, chiral HPLC is essential for stereochemical analysis. thermofisher.cnnih.gov

X-ray Crystallography is a definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. The stereochemical assignment of chiral analogs of Zileuton has been established using single-crystal X-ray analysis. mdpi.com This technique has also been used to characterize different crystalline forms (polymorphs) of the R-enantiomer, providing precise data on bond lengths, angles, and the spatial arrangement of atoms. helsinki.fi

The table below outlines the primary methods for stereochemical characterization.

| Analytical Technique | Principle of Stereochemical Determination | Application to Zileuton | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Separation and quantification of (R)- and (S)-Zileuton using a Chiralpak AD column. | researchgate.netmagritek.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the absolute configuration of atoms in space. | Establishment of stereochemical assignment for Zileuton analogs and characterization of single enantiomer crystal forms. | helsinki.fimdpi.com |

| NMR Spectroscopy | Differentiation of enantiomers (as diastereomeric derivatives) or analysis of diastereotopic protons in a chiral environment. | Use of chiral derivatizing agents to create distinguishable signals for each enantiomer. | masterorganicchemistry.com |

Molecular Interactions with the 5-Lipoxygenase Enzyme

The inhibitory action of Zileuton is a result of its direct interaction with the 5-lipoxygenase enzyme at its active site.

Binding Site Analysis and Residue Interactions (e.g., Phe177, Phe421)

Molecular docking and simulation studies have provided insights into the binding of Zileuton to the 5-lipoxygenase enzyme. The substrate-binding site of 5-LO is a deep hydrophobic cleft composed of several key amino acid residues. nih.govresearchgate.net Studies indicate that Zileuton binds within this same active site as the natural substrate, arachidonic acid, acting as a competitive inhibitor. nih.gov

The stability of the Zileuton-enzyme complex is maintained through various interactions. Molecular modeling has shown that Zileuton is situated in the inner part of the binding pocket. researchgate.net Its hydroxyl group can form hydrogen bonds with the carbonyl group of Leu420 and the amino group of Ala424. nih.gov Furthermore, interactions with several hydrophobic and polar amino acid residues stabilize the binding. Key residues identified as being crucial for the interaction between 5-LOX and inhibitors like Zileuton include Phe177, Tyr181, Leu414, Phe421, and Asn425. researchgate.netd-nb.info Docking studies specifically predict that the (R)-enantiomer of Zileuton forms a π-π interaction with Phe421 and hydrogen bonds with Leu420 and Asn425. researchgate.net The (S)-enantiomer is predicted to form hydrogen bonds with Leu420, Ala424, and Phe421. researchgate.net The benzo[b]thiophene moiety of Zileuton is considered essential for its inhibitory activity. mdpi.com

| Zileuton Enantiomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| (R)-Zileuton | -6.6 | Phe421, Leu420, Asn425 | π-π interaction, Hydrogen bonds |

| (S)-Zileuton | -6.5 | Leu420, Ala424, Phe421 | Hydrogen bonds |

Reversibility of Enzyme Inhibition

The inhibition of 5-lipoxygenase by Zileuton is a reversible process. d-nb.infofrontiersin.org This has been demonstrated in studies where the inhibitory effect on leukotriene biosynthesis in human polymorphonuclear leukocytes (PMNL) was readily removed by a simple washing procedure. nih.gov The reversible nature of the inhibition is a key characteristic of its mechanism, which involves the chelation of the non-heme iron atom within the enzyme's active site. d-nb.infofrontiersin.org

Inhibition of Leukotriene Biosynthesis Pathways

As a direct inhibitor of 5-LO, Zileuton blocks the initial steps in the leukotriene cascade, thereby preventing the formation of all subsequent leukotriene products. drugbank.compatsnap.comrespiratory-therapy.com

Suppression of LTB4 Formation

Zileuton is a potent inhibitor of Leukotriene B4 (LTB4) formation. patsnap.comnih.gov LTB4 is a powerful chemoattractant for neutrophils and other inflammatory cells. drugbank.comfda.gov The inhibitory potency of Zileuton on LTB4 synthesis has been quantified in various in vitro systems, demonstrating its effectiveness across different cell types and species. nih.goviupac.org For instance, in purified human neutrophils, a 5 µM concentration of Zileuton was shown to inhibit LTB4 production by 99%. nih.gov

| System | IC50 Value (µM) for LTB4 Inhibition |

|---|---|

| Rat Polymorphonuclear Leukocytes (PMNL) | 0.4 nih.gov |

| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 nih.gov |

| Human Whole Blood | 0.9 nih.gov |

| Rat Basophilic Leukemia (RBL-1) Cell Supernatant | 0.5 nih.gov |

Reduction of Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Production

In addition to LTB4, Zileuton effectively suppresses the synthesis of the cysteinyl leukotrienes (cys-LTs): LTC4, LTD4, and LTE4. drugbank.compatsnap.comnih.gov These molecules, also known as the slow-releasing substances of anaphylaxis, are involved in bronchoconstriction and increasing vascular permeability. drugbank.comfda.govglobalrph.com The inhibition of 5-LO by Zileuton prevents the initial conversion of arachidonic acid to leukotriene A4 (LTA4), the common precursor for all leukotrienes, thus halting the production of the cys-LTs. patsnap.comrespiratory-therapy.com This effect has been documented in various models, including the inhibition of 6-sulfidopeptide leukotriene formation in the rat peritoneal cavity. nih.gov Clinical studies have also confirmed that Zileuton treatment leads to a significant decrease in urinary levels of LTE4, which is a stable metabolite used as a biomarker for systemic cys-LT production. nih.gov

Differential Activity of Zileuton Enantiomers on 5-Lipoxygenase

Zileuton is commercially available as a racemic mixture, containing equal amounts of the R(+) and S(-) enantiomers. fda.govwikipedia.orgfda.gov Research indicates that both enantiomers are pharmacologically active as inhibitors of the 5-lipoxygenase enzyme in in vitro systems. drugbank.comfda.govfda.govtandfonline.com

| Enantiomer | k_inact (min⁻¹) | K_I (µM) | k_inact / K_I ratio (min⁻¹ µM⁻¹) |

|---|---|---|---|

| (S)-(-)-Zileuton | 0.037 | 98.2 | 0.0004 |

| (R)-(+)-Zileuton | 0.012 | 66.6 | 0.0002 |

Data from a study on preincubation-dependent inhibition of peroxidase activity. biocrick.com

Molecular docking predictions also show very similar binding affinities for both enantiomers, further supporting the observation that both are active inhibitors. researchgate.net The collective evidence indicates that while there may be minor kinetic differences, both the (R)- and (S)- enantiomers of Zileuton effectively inhibit 5-lipoxygenase.

Pharmacological Characterization of Zileuton, S in Preclinical Models

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic profile of Zileuton (B1683628), including its absorption, metabolism, and elimination, has been characterized in several animal species, providing a basis for understanding its disposition in biological systems.

Zileuton is rapidly absorbed following oral administration in multiple preclinical species, including rats, dogs, mice, monkeys, rabbits, and sheep. fda.govfda.govchiesiusa.comcamberpharma.comchiesiusa.com In Sprague Dawley rats, the time to reach maximum plasma concentration (Tmax) was observed at 1 hour after administration of a nanocrystal formulation and 2 hours after administration of the active pharmaceutical ingredient (API). fda.gov Another study in rats noted that formulation can significantly impact absorption dynamics. researchgate.net While specific Tmax values for dogs are not detailed in the provided sources, the rapid onset of pharmacodynamic effects suggests efficient absorption. nih.gov Studies using radiolabeled Zileuton confirm it is well absorbed into the systemic circulation. fda.govfda.gov

Table 1: Absorption Characteristics of Zileuton in Rats

| Parameter | Nanocrystal Formulation | Active Pharmaceutical Ingredient (API) |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 1 hour | 2 hours |

Data derived from a study in male Sprague Dawley rats. fda.gov

The primary route of Zileuton elimination is through extensive metabolism. fda.govfda.govnih.gov In preclinical species such as cynomolgus monkeys, a metabolic profile considered similar to humans, the major metabolic pathway is glucuronidation at the N-hydroxyurea moiety. drugs.comresearchgate.netnih.gov This process results in the formation of two diastereomeric O-glucuronide conjugates, which are major metabolites. fda.govfda.gov

Another identified pathway is N-dehydroxylation, which produces the N-dehydroxylated metabolite of Zileuton. fda.govfda.govresearchgate.net This particular metabolite is considered inactive. drugs.commedicaldialogues.in In vitro studies using liver microsomes have shown that Zileuton and its N-dehydroxylated metabolite can be oxidatively metabolized by cytochrome P450 enzymes, specifically CYP1A2, CYP2C9, and CYP3A4. drugbank.comfda.govdrugs.com The N-dehydroxylated metabolite may also be formed by gastrointestinal microflora before the absorption of Zileuton. camberpharma.comfda.govdrugs.com

Following metabolism, Zileuton and its metabolites are primarily excreted from the body via urine. nih.govwikipedia.org Studies in rats using radiolabeled Zileuton demonstrated that approximately 94.5% of the administered dose was recovered in the urine, with about 2.2% found in the feces. fda.govfda.govfda.gov This indicates that renal excretion of metabolites is the principal elimination route. wikipedia.org Unchanged Zileuton and the inactive N-dehydroxylated metabolite each constituted less than 0.5% of the dose excreted in urine, highlighting the significance of metabolic clearance. fda.govdrugs.commedicaldialogues.in Zileuton and its metabolites are also known to be excreted in the milk of lactating rats. fda.govwikidoc.org

The influence of gender on the pharmacokinetics of Zileuton in animal models has yielded some contrasting findings. Several general assessments have stated that no significant gender-based effects on Zileuton pharmacokinetics were observed across various studies. drugs.comchiesiusa.com

However, more recent and specific research in Sprague Dawley rats has revealed substantial gender-related differences. researchgate.net In these studies, female rats exhibited higher peak plasma concentrations (Cmax) and increased total exposure (area under the plasma concentration-time curve, AUC) compared to male rats, irrespective of the formulation used. fda.govresearchgate.net The lower plasma concentrations in male rats may be linked to higher expression of intestinal metabolic enzymes. fda.gov It has been suggested that reduced first-pass metabolism in female rats, potentially due to lower expression and activity of CYP enzymes like CYP1A2, contributes to these differences. nih.gov

Table 2: Gender-Based Pharmacokinetic Differences in Rats

| Pharmacokinetic Parameter | Observation in Female Rats vs. Male Rats | Potential Mechanism |

|---|---|---|

| Peak Plasma Concentration (Cmax) | Higher | Reduced first-pass metabolism fda.govresearchgate.netnih.gov |

| Area Under the Curve (AUC) | Higher | Reduced clearance, lower CYP enzyme expression researchgate.netnih.gov |

This table summarizes findings from studies indicating significant gender disparities in Zileuton pharmacokinetics in rats.

Pharmacodynamic Effects on Leukotriene Levels Ex Vivo and In Vivo

Zileuton demonstrates potent and specific inhibition of 5-lipoxygenase, which translates to a marked reduction in the production of leukotrienes, including Leukotriene B4 (LTB4).

Zileuton is an effective orally active inhibitor of ex vivo LTB4 formation in the blood of several animal species, including rats and dogs. fda.govchiesiusa.comnih.gov This inhibitory effect correlates with the pharmacokinetic profile of the compound. nih.gov

In rats, Zileuton demonstrated a dose-dependent inhibition of ex vivo LTB4 biosynthesis, with an oral ED50 (the dose required to achieve 50% of the maximum effect) of 2 mg/kg. nih.govnih.gov In dogs, oral doses ranging from 0.5 to 5 mg/kg resulted in a rapid and sustained inhibition of LTB4 biosynthesis in blood samples stimulated ex vivo. nih.gov A 5 mg/kg oral dose in dogs was shown to cause maximal inhibition of LTB4 for 24 hours. nih.gov The IC50 values (the concentration required to achieve 50% inhibition) for LTB4 synthesis inhibition have been reported as 2.3 µM and 0.56 µM in rat and dog blood, respectively. rndsystems.com

Table 3: Ex Vivo Inhibition of LTB4 Formation by Zileuton in Animal Models

| Animal Species | Measurement | Result |

|---|---|---|

| Rat | Oral ED50 | 2 mg/kg nih.govnih.gov |

| Rat | IC50 (in blood) | 2.3 µM rndsystems.com |

| Dog | IC50 (in blood) | 0.56 µM rndsystems.com |

| Dog | Effect of 5 mg/kg oral dose | Maximal inhibition for 24 hours nih.gov |

This table presents key data on the pharmacodynamic effect of Zileuton on LTB4 levels.

Suppression of Leukotriene Metabolite Excretion in Animal Urine

Zileuton, a potent and specific inhibitor of the 5-lipoxygenase enzyme, has demonstrated a significant ability to suppress the urinary excretion of leukotriene metabolites in various preclinical animal models. fda.govatsjournals.org This effect is a direct consequence of its mechanism of action, which involves blocking the synthesis of leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). fda.gov The measurement of these metabolites in urine serves as a crucial biomarker for assessing the in vivo efficacy of 5-lipoxygenase inhibitors. ersnet.org

In preclinical studies involving rats, oral administration of zileuton led to a dose-dependent inhibition of LTB4 biosynthesis and a corresponding decrease in the urinary excretion of its metabolites. psu.edu For instance, in a model where rats were administered an intrapleural injection of A23187 to induce leukotriene production, oral pretreatment with zileuton resulted in a significant, dose-related inhibition of LTE4 formation. psu.edu

Gender-specific differences in the excretion of zileuton have been observed in Sprague-Dawley rats. Following oral administration, male rats exhibited a higher concentration of zileuton in their urine at 24 hours compared to female rats. fda.govfda.gov This variation in excretion may be linked to differences in metabolic enzyme expression between sexes. fda.govfda.gov

The inhibitory effect of zileuton on leukotriene metabolite excretion is not limited to rodent models. Studies in other animal species, such as antigen-challenged sheep, have also shown that zileuton effectively inhibits the production and subsequent excretion of leukotrienes. fda.gov This consistent finding across different preclinical models underscores the robust pharmacological activity of zileuton in suppressing the 5-lipoxygenase pathway.

Table 1: Effect of Zileuton on Urinary Leukotriene Metabolite Excretion in Preclinical Models

| Animal Model | Inducing Agent | Leukotriene Metabolite Measured | Outcome |

| Rat | A23187 (intrapleural) | LTE4 | Dose-dependent inhibition of formation. psu.edu |

| Sprague-Dawley Rat | Oral Administration | Zileuton (in urine) | Higher concentration in male urine at 24h compared to females. fda.govfda.gov |

| Antigen-Challenged Sheep | Antigen | Not Specified | Inhibition of late-phase bronchoconstriction and airway hyperreactivity. fda.gov |

Comparative Preclinical Pharmacokinetics with Analogs (e.g., ABT-761)

Comparative preclinical studies have been instrumental in characterizing the pharmacokinetic profile of zileuton relative to its analogs, such as ABT-761. These investigations have highlighted key differences in potency, duration of action, and metabolic stability.

ABT-761 was developed as a second-generation 5-lipoxygenase inhibitor with the goal of improving upon the pharmacokinetic properties of zileuton. researchgate.net In preclinical evaluations, ABT-761 demonstrated significantly greater potency than zileuton. psu.edunih.gov For example, in rodent models, the potency of ABT-761 for inhibiting leukotriene synthesis was found to be approximately three-fold greater than that of zileuton. psu.edu

One of the primary metabolic pathways for zileuton is glucuronidation at the N-hydroxyurea moiety. researchgate.net This metabolic route contributes to its relatively short half-life in some species. researchgate.net In cynomolgus monkeys, zileuton has a half-life of 0.4 hours. researchgate.net In contrast, ABT-761 was designed to have a reduced rate of glucuronidation. researchgate.net This structural modification resulted in a markedly longer half-life for ABT-761 in cynomolgus monkeys. researchgate.net

Pharmacokinetic studies in rats have also revealed differences between zileuton and its analogs. Following oral administration, zileuton exhibits rapid absorption. fda.gov In Sprague-Dawley rats, the time to reach maximum plasma concentration (Tmax) for zileuton was observed to be between 1 and 2 hours, depending on the formulation and sex of the animal. fda.govfda.gov ABT-761 also demonstrated excellent oral bioavailability in preclinical models. nih.gov

The development of analogs like ABT-761 was driven by the need for compounds with an extended duration of action, which could allow for less frequent dosing. nih.gov Preclinical data supported this, showing that A-78773, another analog, was more potent and longer-acting than zileuton in various animal models of inflammation and allergy. nih.gov

Table 2: Comparative Preclinical Pharmacokinetic Parameters of Zileuton and ABT-761

| Parameter | Zileuton | ABT-761 | Animal Model |

| Relative Potency | - | ~3-fold greater than zileuton psu.edu | Rodents |

| Half-life | 0.4 hours researchgate.net | Significantly longer than zileuton researchgate.net | Cynomolgus Monkey |

| Tmax (Oral) | 1-2 hours fda.govfda.gov | - | Sprague-Dawley Rat |

| Metabolism | Primarily glucuronidation researchgate.net | Reduced rate of glucuronidation researchgate.net | Cynomolgus Monkey |

Molecular and Cellular Effects of Zileuton, S

Modulation of Inflammatory Cellular Responses

(S)-Zileuton orchestrates a reduction in inflammatory responses by directly influencing the behavior of key immune cells. This modulation is critical to its mechanism of action and involves the inhibition of cellular migration, adhesion, and the release of inflammatory mediators.

Inhibition of Neutrophil and Eosinophil Migration and Aggregation

(S)-Zileuton has been shown to effectively inhibit the migration and aggregation of neutrophils and eosinophils. These leukocytes are pivotal in the inflammatory cascade, and their accumulation at sites of inflammation contributes to tissue damage. By blocking the 5-LOX pathway, (S)-Zileuton prevents the synthesis of leukotrienes, which are potent chemoattractants for these cells. Specifically, the inhibition of Leukotriene B4 (LTB4) production is a key factor in reducing the recruitment of neutrophils and eosinophils to inflammatory sites. atsjournals.orgnih.gov

Impact on Leukocyte Adhesion and Capillary Permeability

The inflammatory response is characterized by the adhesion of leukocytes to the vascular endothelium and an increase in capillary permeability, leading to edema. (S)-Zileuton mitigates these processes by inhibiting the production of leukotrienes. atsjournals.org Leukotrienes C4, D4, and E4, collectively known as cysteinyl leukotrienes, are known to increase vascular permeability. By reducing the levels of these mediators, (S)-Zileuton helps to maintain the integrity of the capillary walls and reduces the leakage of fluid into surrounding tissues. Furthermore, the diminished production of LTB4 contributes to decreased leukocyte adhesion to blood vessel walls.

Attenuation of Cytokine and Chemokine Release (e.g., TNF-α, IL-1β)

Effects of (S)-Zileuton on Cytokine Release

| Cytokine | Effect of (S)-Zileuton | Experimental Model | Reference |

|---|---|---|---|

| TNF-α | Reduced production | Dendritic cells in a SARS model | nih.gov |

| IL-1β | Lowered concentration | Haemolysate-exposed BV-2 microglial cells | nih.gov |

Cellular Signaling Pathway Interventions

The molecular effects of (S)-Zileuton extend to the modulation of intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. By intervening in these pathways, (S)-Zileuton can influence cellular responses at a fundamental level.

PI3K/Akt Pathway Modulation

Recent research has highlighted the role of the Phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway in the cellular response to Zileuton (B1683628). Studies have shown that Zileuton can activate the PI3K/Akt pathway, which is known to have anti-inflammatory and neuroprotective properties. nih.gov This activation is thought to contribute to the therapeutic effects of Zileuton by promoting cell survival and reducing apoptosis. Conversely, in some contexts, increased activation of the PI3K pathway has been associated with a poor clinical response to Zileuton, suggesting a complex interplay between this pathway and the drug's mechanism of action. nih.gov

NF-κB and ERK Pathway Inhibition

(S)-Zileuton has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In a study on haemolysate-induced BV-2 cell activation, Zileuton was found to exert its effects by suppressing the MyD88/NF-κB pathway. nih.gov NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, and its inhibition is a significant mechanism for reducing inflammation. While the outline includes the Extracellular signal-regulated kinase (ERK) pathway, the reviewed scientific literature did not provide direct evidence of (S)-Zileuton's inhibitory effects on this specific pathway.

(S)-Zileuton's Impact on Cellular Signaling Pathways

| Pathway | Effect of (S)-Zileuton | Observed Outcome | Reference |

|---|---|---|---|

| PI3K/Akt | Modulation/Activation | Contributes to anti-inflammatory and neuroprotective effects | nih.gov |

| NF-κB | Inhibition/Suppression | Reduces expression of pro-inflammatory genes | nih.gov |

Activation of Large-Conductance Ca2+-Activated K+ (BK) Channels

(S)-Zileuton has been shown to exert some of its cellular effects through the activation of large-conductance Ca2+-activated K+ (BK) channels. nih.gov These channels, ubiquitously expressed in various cell types, are key regulators of cellular excitability and function by facilitating the efflux of potassium ions (K+) upon activation by membrane depolarization or increases in intracellular calcium (Ca2+). frontiersin.org Research indicates that the anti-angiogenic properties of zileuton are linked to its ability to activate BK channels. nih.gov This activation is a critical component of the downstream signaling cascade that leads to apoptosis in endothelial cells. nih.govnih.gov The effect is specific, as the anti-angiogenic actions of zileuton can be nullified by the use of a BK channel blocker, such as iberiotoxin. nih.govnih.gov This suggests that the activation of BK channels is an essential mechanism for certain physiological responses induced by (S)-Zileuton. nih.gov

Apoptosis and Cell Proliferation Effects

Induction of Apoptosis in Endothelial Cells (e.g., HUVECs)

(S)-Zileuton demonstrates a significant capacity to induce apoptosis, or programmed cell death, in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This pro-apoptotic effect is a key mechanism behind its anti-angiogenic activity. researchgate.net Studies have shown that zileuton prevents the proliferation of HUVECs induced by vascular endothelial growth factor (VEGF). nih.govresearchgate.net The induction of apoptosis by zileuton in these endothelial cells is directly linked to the activation of the aforementioned BK channels. nih.gov When BK channels are blocked, the pro-apoptotic signaling cascades initiated by zileuton are abolished, underscoring the critical role of this ion channel in mediating the compound's effects on endothelial cell survival. nih.govnih.gov In addition to inducing apoptosis, zileuton also suppresses the expression of cell adhesion molecules like VCAM-1 and ICAM-1. nih.govresearchgate.net

Influence on Cancer Cell Proliferation in Preclinical Models

In preclinical settings, (S)-Zileuton has been shown to inhibit cell proliferation and induce apoptosis in various cancer models. researchgate.netproquest.com Research on cervical cancer cell lines demonstrated that zileuton caused a dose-dependent inhibition of proliferation and induction of apoptosis. researchgate.netproquest.com In xenograft mouse models of cervical cancer, zileuton significantly prevented tumor formation and slowed tumor growth. researchgate.netproquest.com Similar effects have been observed in other cancer types. For instance, at high concentrations, zileuton has an inhibitory effect on the proliferation of cholangiocarcinoma (CCA) cells. nih.gov These anti-tumor effects are often linked to its primary mechanism of inhibiting the 5-lipoxygenase (5-LOX) pathway. researchgate.netproquest.com

Table 1: Preclinical Effects of (S)-Zileuton on Cancer Cell Lines

| Cancer Type | Cell Lines | Observed Effects | Key Findings |

|---|---|---|---|

| Cervical Cancer | CaLo, Caski | Inhibition of cell proliferation, induction of apoptosis. researchgate.netproquest.com | Significantly prevented tumor formation and decreased tumor growth in xenograft mouse models. researchgate.netproquest.com |

| Cholangiocarcinoma (CCA) | Various CCA cell lines | Inhibition of cell viability at high concentrations. nih.gov | Suppressed cancer cell migration. nih.gov |

| Pancreatic Cancer | - | Suppressed cell proliferation and induced apoptosis. nih.gov | Inhibited invasion and migration by blocking ALOX5. researchgate.net |

| Colon Cancer | - | Suppressed cell proliferation and induced apoptosis. nih.gov | - |

| Hepatocellular Carcinoma | - | Suppressed cell proliferation and induced apoptosis. nih.gov | - |

Interactions with Other Biochemical Pathways

Cross-Talk with Cyclooxygenase Pathway and Lipid Metabolism

The mechanism of (S)-Zileuton as a 5-lipoxygenase (5-LOX) inhibitor inherently involves interaction with the broader arachidonic acid (AA) metabolic network, which includes the cyclooxygenase (COX) pathway. mdpi.com There is a recognized complex cross-talk between the LOX and COX branches of AA metabolism. mdpi.com Inhibition of the 5-LOX pathway by zileuton can lead to the shunting of AA metabolism through the COX pathway, potentially increasing the production of prostaglandins. mdpi.com However, some studies suggest that zileuton can also suppress prostaglandin (B15479496) biosynthesis, not by inhibiting COX enzymes directly, but by decreasing the release of arachidonic acid, which is a necessary substrate for both pathways. researchgate.netscilit.com This effect is accompanied by the inhibition of phospholipase A2 translocation to cellular membranes. researchgate.net The interplay is complex, as combined inhibition of both 5-LOX with zileuton and COX with nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) or naproxen (B1676952) has been investigated to achieve a more comprehensive blockade of inflammatory mediator production. nih.govnih.gov

Modulation of Gamma Secretase Activity

Beyond its well-established role in the leukotriene pathway, (S)-Zileuton has been reported to modulate the activity of gamma-secretase. alzdiscovery.org Gamma-secretase is an enzyme complex crucial for the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). nih.govnih.gov Dysregulation of this process is a central element in the amyloid hypothesis of Alzheimer's disease. nih.gov In preclinical Alzheimer's animal models, treatment with zileuton was found to decrease gamma-secretase activity. alzdiscovery.org This modulation leads to the production of non-amyloidogenic products, effectively reducing the generation of soluble Aβ42, a key component of amyloid plaques. alzdiscovery.org This suggests a potential therapeutic role for zileuton in neurodegenerative diseases by influencing this critical enzymatic pathway. alzdiscovery.org

Structural Activity Relationships and Analog Design for Zileuton, S Derivatives

Identification of Essential Pharmacophores (N-hydroxyurea, benzothiophene)

The inhibitory activity of Zileuton (B1683628) on 5-lipoxygenase (5-LO) is fundamentally linked to two key structural components that act as pharmacophores: the N-hydroxyurea group and the benzothiophene (B83047) moiety. nih.gov

The N-hydroxyurea moiety is a well-established pharmacophore known for its inhibitory action against iron-containing enzymes. researchgate.net In the context of 5-LO, the N-hydroxyurea group is crucial for chelating the non-heme iron atom within the enzyme's active site. This interaction is a primary mechanism through which Zileuton exerts its inhibitory effect on the synthesis of leukotrienes. researchgate.net

Systematic Structural Modifications and Their Impact on 5-LO Inhibition

Modifications of the Linker and Benzothiophene Moieties

Alterations to the chemical structure linking the N-hydroxyurea and benzothiophene pharmacophores, as well as modifications to the benzothiophene ring itself, have been investigated to understand their impact on 5-LO inhibition. Research into Zileuton-hydroxycinnamic acid hybrids has provided valuable data in this area. In these hybrids, the core structure of Zileuton is modified, often by replacing or altering the linker and benzothiophene components.

For example, the development of hybrids where the benzothiophene moiety of Zileuton is combined with an α,β-unsaturated phenolic acid moiety from sinapic acid phenethyl ester has yielded compounds with potent 5-LO inhibitory activity. nih.govmdpi.com The inactivity of certain hybrids underscores the importance of the benzothiophene moiety for inhibitory action. mdpi.com Molecular docking studies suggest that modifications can influence interactions with key amino acid residues in the 5-LO active site, such as Phe177 and Phe421, through mechanisms like π-π stacking. nih.govmdpi.com

Development of Hybrid Compounds (e.g., Zileuton-hydroxycinnamic acid hybrids)

A significant area of research has been the synthesis and evaluation of hybrid compounds that combine structural features of Zileuton with other pharmacologically active molecules, such as hydroxycinnamic acids. nih.govmdpi.com This approach aims to leverage the key pharmacophoric elements of Zileuton while potentially enhancing potency or other pharmacological properties.

A series of Zileuton-hydroxycinnamic acid hybrids were synthesized and evaluated for their 5-LO inhibitory activity. nih.govmdpi.com In these studies, the benzothiophene and hydroxyurea (B1673989) subunits of Zileuton were systematically combined with moieties from hydroxycinnamic acid esters. nih.govmdpi.com

One notable compound, designated as Compound 28 , which incorporates Zileuton's benzothiophene group and the α,β-unsaturated phenolic acid moiety from sinapic acid phenethyl ester, demonstrated potency equipotent to Zileuton in stimulated HEK293 cells. nih.govmdpi.com Remarkably, in polymorphonuclear leukocytes (PMNL), Compound 28 was found to be three times more active than Zileuton. nih.govmdpi.com

The structure-activity relationship (SAR) studies of these hybrids revealed several key findings:

The benzothiophene moiety of Zileuton is essential for the 5-LO inhibitory activity of these hybrids. nih.govmdpi.com

A 3,5-dimethoxy-4-hydroxy substitution pattern on the phenolic acid appears to be favorable for potent inhibition. mdpi.com

The position of the hydroxyl and methoxy (B1213986) groups is critical; a switch between the hydroxyl at position 4 and a methoxy at position 5, or the replacement of the hydroxyl at position 4 with a methoxy, leads to a complete loss of 5-LO inhibition. mdpi.com

The hydroxyurea subunit of Zileuton did not appear to be critical for the inhibition of 5-LO product biosynthesis in stimulated HEK293 cells within this specific hybrid series. mdpi.com

Table 1: 5-LO Inhibitory Activity of Selected Zileuton-Hydroxycinnamic Acid Hybrids

Stereochemical Influences on Inhibitory Activity

Zileuton is a chiral molecule and is clinically available as a racemic mixture of its R(+) and S(-) enantiomers. wikipedia.orgguidetopharmacology.org Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. nih.govdrugbank.com This indicates that the specific stereochemical configuration at the chiral center does not abolish inhibitory activity, although there may be subtle differences in their potency or pharmacokinetic profiles that are not extensively detailed in the provided search context.

Optimization Strategies for Improved Potency and Pharmacokinetic Profiles (e.g., reduced glucuronidation)

A key aspect of optimizing the therapeutic potential of Zileuton and its derivatives involves improving their pharmacokinetic profiles. Zileuton is metabolized in the liver, primarily through the cytochrome P450 system (CYP1A2, CYP2C9, and CYP3A4) and also undergoes glucuronidation, forming two significant glucuronide conjugates. nih.gov Glucuronidation is a common metabolic pathway that increases the water solubility of drugs, facilitating their excretion and often leading to their deactivation. nih.gov

Strategies to reduce glucuronidation can therefore be a viable approach to enhance the bioavailability and duration of action of Zileuton derivatives. While specific examples of Zileuton analogs designed with reduced glucuronidation are not detailed in the provided search results, general medicinal chemistry principles suggest that this could be achieved by sterically hindering the sites of glucuronidation or by modifying the electronic properties of the molecule to make it a less favorable substrate for UDP-glucuronosyltransferase (UGT) enzymes. nih.gov The N-dehydroxylated metabolite of Zileuton is also a known product of its metabolism. researchgate.netnih.gov Understanding the metabolic pathways is the first step toward designing analogs with improved pharmacokinetic properties.

Analytical and Computational Methodologies in Zileuton, S Research

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of Zileuton (B1683628) and its metabolites in biological fluids such as plasma and urine is fundamental to pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration coupled with ultraviolet (UV) detection, serves as a robust and cost-effective method for the quantitative determination of Zileuton. impactfactor.orgscilit.com These methods are essential for routine analysis in bioequivalence and bioavailability studies. impactfactor.org

Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate Zileuton and its metabolites from endogenous interferences in the biological matrix. impactfactor.orgnih.gov For instance, LLE with diethyl ether or SPE using Analytichem Bond Elut columns has been successfully used to extract Zileuton and its inactive N-dehydroxylated metabolite from plasma. scilit.comnih.gov The extraction recovery for Zileuton is reported to be around 78%, with its metabolite showing a recovery of approximately 86%. nih.gov

Developed HPLC methods demonstrate good linearity over clinically relevant concentration ranges, typically from 0.01 to 10.0 mg/L or 500 to 10,000 ng/mL. impactfactor.orgnih.gov Validation studies confirm that these methods are selective, precise, and accurate, with intra- and inter-assay coefficients of variation below 16%. nih.gov

While many methods quantify the racemate, chiral HPLC techniques have been developed to separate the (S)- and (R)-enantiomers. This is crucial as the apparent total plasma clearance of the S(-) enantiomer is significantly higher (49% to 76%) than that of the R(+) enantiomer. nih.gov Chiral separation can be achieved using specialized chiral stationary phases (CSPs), such as the CHIRAL AGP column, allowing for the analysis of individual enantiomer concentrations in plasma. researchgate.net

| Analyte(s) | Matrix | Sample Preparation | Column | Mobile Phase | Detection | Linear Range | Reference |

|---|---|---|---|---|---|---|---|

| Zileuton Racemate | Human Plasma | Liquid-Liquid Extraction (LLE) | HiQsil C18 (250 mm x 4.6 mm, 5 µm) | Tetrahydrofuran: Water (45:55, v/v) | UV at 230 nm | 500 - 10,000 ng/mL | scilit.com |

| Zileuton Racemate and N-dehydroxylated metabolite | Human, Monkey, Rat Plasma | Solid-Phase Extraction (SPE) | Supelcosil LC-18 | Not specified | UV at 260 nm | 0.01 - 10.0 mg/L | nih.gov |

| Zileuton Enantiomers | Dog Plasma | Not specified | Chiral AGP column | Not specified | Not specified | Not specified | researchgate.net |

For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for bioanalysis. nih.govbioanalysis-zone.com This technique combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry, allowing for the precise quantification of low-level analytes in complex matrices. technologynetworks.com

LC-MS/MS methods for Zileuton have been developed and validated for human plasma, often using a deuterated internal standard (Zileuton-D4) to ensure accuracy. nih.govmdpi.comresearchgate.net Sample preparation can involve LLE with solvents like methyl tert-butyl ether or a simpler protein precipitation (PPT) step with acidified acetonitrile. mdpi.comresearchgate.net

The analysis is typically performed on a C18 reverse-phase column with an isocratic mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.govmdpi.com Detection is achieved using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.govresearchgate.net For Zileuton, the transition of the precursor ion to the product ion is monitored at m/z 237.3 → 161.0/161.2. nih.govmdpi.comresearchgate.net These methods are rapid, with total run times as short as 2.1 minutes, and highly sensitive, with a wide linear range from 20.0 to 8000.0 ng/mL. mdpi.comresearchgate.net

| Sample Preparation | Column | Mobile Phase | Ionization | MRM Transition (m/z) | Linear Range | Reference |

|---|---|---|---|---|---|---|

| Liquid-Liquid Extraction | Discovery C18 (100 x 4.6 mm, 5 µm) | 1 mM Ammonium Acetate : Methanol (10:90) | Positive ESI | 237.3 → 161.2 | 50.5 - 10,012.7 ng/mL | mdpi.com |

| Protein Precipitation | Phenomenex Kinetex™ XB-C18 (50 × 2.1 mm, 1.7 μm) | 0.1% Formic Acid (50%) and 0.1% Formic Acid:Acetonitrile 2:3 V:V (50%) | Positive ESI | 237.0 → 161.0 | 20.0 - 8000.0 ng/mL | researchgate.net |

Spectroscopic Methods for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including drugs and their metabolites. hyphadiscovery.comspringernature.com While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms within a molecule. hyphadiscovery.com For Zileuton research, NMR is critical for confirming the structure of novel metabolites or degradation products. researchgate.net

Advanced 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provide detailed information on the chemical environment and connectivity of atoms. hyphadiscovery.com This level of detail is indispensable when mass spectrometry data is ambiguous. For example, NMR was instrumental in correctly identifying the structure of a glucuronide metabolite where MS/MS fragmentation patterns had led to an incorrect assignment. hyphadiscovery.com In the context of Zileuton, NMR has been used to study the diastereoisomeric inclusion complexes formed with cyclodextrins. dntb.gov.ua The use of cryoprobe technology allows for the structural elucidation of metabolites from very small amounts of material, often in the microgram range. hyphadiscovery.com

In Silico and Computational Approaches

Computational chemistry provides invaluable insights into the molecular interactions of Zileuton, helping to explain its mechanism of action and to discover potential new therapeutic applications.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. itb.ac.id In Zileuton research, it is extensively used to model the interaction between Zileuton and its primary target, 5-lipoxygenase (5-LOX). mdpi.commdpi.com These simulations provide a molecular-level understanding of the drug's inhibitory action.

Docking studies consistently show Zileuton binding within the active site of 5-LOX (e.g., PDB ID: 3V98, 6N2W). itb.ac.idmdpi.com The binding is stabilized by a network of specific interactions with key amino acid residues. The hydroxyurea (B1673989) moiety of Zileuton is crucial, forming hydrogen bonds with residues such as Gln363, Leu420, and Ala424. mdpi.commdpi.combohrium.com The benzothiophene (B83047) ring of Zileuton often engages in π-π stacking interactions with aromatic residues like His372 and Phe421, further anchoring the molecule in the binding pocket. mdpi.commdpi.com These simulations help to rationalize the observed inhibitory potency and provide a foundation for designing new, potentially more potent 5-LOX inhibitors. mdpi.com

| Interacting Residue | Interaction Type | Reference |

|---|---|---|

| Gln363 | Hydrogen Bond | mdpi.com |

| His372 | π-π Stacking | mdpi.com |

| Leu420 | Hydrogen Bond | mdpi.com |

| Phe421 | Hydrogen Bond, π-π Stacking | mdpi.com |

| Ala424 | Hydrogen Bond | mdpi.combohrium.com |

| Asn425 | Hydrogen Bond | mdpi.com |

| His367, His550, Val671 | Hydrophobic | itb.ac.id |

Inverse virtual screening (IVS), also known as target fishing, is a computational strategy that screens a single ligand against a large database of potential biological targets to identify new molecular targets and thereby new therapeutic indications for existing drugs. frontiersin.orgfrontiersin.org This approach has been applied to Zileuton to explore its potential beyond its established role as an anti-asthmatic agent.

An in silico target-fishing study identified the enzyme epoxide hydrolase (EH) from the parasite Trypanosoma cruzi as a potential novel target for Zileuton. nih.gov This prediction was based on screening Zileuton against a database of targets and analyzing the binding similarities. Subsequent molecular docking simulations predicted a stable binding mode for Zileuton within the active site of the T. cruzi EH. The aromatic ring of Zileuton was predicted to interact with Val261 and Met42, while its iron-chelating moiety could form hydrogen bonds with other residues. nih.gov This computational finding suggested a potential trypanocidal effect for Zileuton, providing a strong rationale for further experimental investigation into its use for treating Chagas disease. nih.gov

Quantitative Systems Pharmacology (QSP) Modeling for Pharmacodynamic Prediction

Quantitative Systems Pharmacology (QSP) is a field of biomedical research that utilizes mathematical computer models to describe biological systems, disease progression, and drug pharmacology. wikipedia.orgnews-medical.net QSP models are instrumental in understanding the complex interplay between a drug and a biological system by integrating data on pharmacokinetics (PK) and pharmacodynamics (PD). wikipedia.org In the context of (S)-Zileuton, a 5-lipoxygenase (5LO) inhibitor, QSP modeling has been employed to elucidate its intricate PK-PD characteristics. nih.govnih.gov

A notable application of QSP in (S)-Zileuton research is the development of a model to understand its complex dose-response relationship in asthma treatment. nih.govnih.gov Clinical observations indicated a lack of a clear dose-dependent bronchodilatory effect upon initial treatment, with a more defined response emerging after one to two weeks. nih.govnih.gov To investigate this phenomenon, a QSP model was constructed, encompassing several key biological processes:

The release, maturation, and trafficking of eosinophils into the airways. nih.govnih.gov

Leukotriene synthesis by the 5LO enzyme. nih.govnih.gov

Leukotriene signaling and subsequent bronchodilation. nih.govnih.gov

The pharmacokinetics of zileuton. nih.govnih.gov

This model provided a mechanistic explanation for the observed two-phase bronchodilatory effect of (S)-Zileuton. The initial, short-term bronchodilation was attributed to the direct inhibition of leukotriene synthesis, while the subsequent, long-term effect was linked to the blockade of inflammatory cell infiltration into the airways. nih.govnih.gov

Table 1: Predicted Bronchodilatory Effects of (S)-Zileuton based on QSP Modeling

| Dosage Regimen | Predicted Efficacy | Time to Maximum Efficacy |

|---|---|---|

| 400 mg q.i.d. | Sub-maximal bronchodilation | - |

| 600 mg q.i.d. | Maximum bronchodilation | - |

| >600 mg q.i.d. | No increase in maximum bronchodilation | Faster approach to maximum efficacy |

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the likely biological activities of a chemical compound based on its structural formula. nih.gov The PASS algorithm compares the structure of a new compound with the structures of well-characterized biologically active substances in its database to estimate the probability of the new compound exhibiting various pharmacological effects and mechanisms of action. nih.govgenexplain.com

In the study of (S)-Zileuton and its related compounds, PASS analysis has been utilized to predict their biological activity profiles. researchgate.netnih.gov This in-silico screening tool was applied to (S)-Zileuton and its forced degradation products (FDPs) to explore their potential therapeutic activities. researchgate.netnih.gov

The PASS results for (S)-Zileuton confirmed its known primary activity, showing a high probability of it acting as a lipoxygenase inhibitor, consistent with its established mechanism as an antiasthmatic agent. vub.ac.be Beyond confirming the primary activity of the parent drug, the analysis also predicted a spectrum of other potential biological activities for both (S)-Zileuton and its degradation products. researchgate.netnih.gov For instance, some FDPs were predicted to have potential as antineoplastic, antiallergic, and Complement Factor-D inhibitor agents. researchgate.netnih.gov This highlights the utility of PASS in identifying potential new therapeutic applications for drug-related substances. researchgate.net

Table 2: Selected PASS Predictions for (S)-Zileuton and its Related Substances

| Compound | Predicted Activity | Probability to be Active (Pa) |

|---|---|---|

| Zileuton | Lipoxygenase inhibitor | 0.986 |

| Acidic Related Substance (ARS) | Lipoxygenase inhibitor | 0.985 |

| Basic Related Substance (BRS) | Complement Factor D inhibitor | 0.949 |

| Chromatographic Related Substance (CRS) | Complement Factor D inhibitor | 0.947 |

Emerging Preclinical Research Applications of Zileuton, S

Neuroinflammatory and Neurodegenerative Disease Models

The role of neuroinflammation in the pathogenesis of various neurological disorders is increasingly recognized. The 5-lipoxygenase pathway, a key mediator of inflammation, has been implicated in the progression of several neurodegenerative conditions. Preclinical studies investigating (S)-Zileuton have demonstrated its potential to mitigate neuronal damage and inflammation in various disease models.

Traumatic Brain Injury (TBI) and Ischemic Brain Damage

In preclinical models of acute brain injury, (S)-Zileuton has shown neuroprotective effects. Studies in animal models of traumatic brain injury have demonstrated that inhibition of 5-LOX with zileuton (B1683628) can lead to a significant reduction in lesion volume. frontiersin.org Specifically, in a controlled cortical impact injury mouse model of TBI, treatment with zileuton markedly reduced the lesion volume at 7 days post-injury from 9.54 ± 0.65 mm³ in the vehicle group to a significantly lower volume in the treated group. frontiersin.org

Similarly, in models of ischemic brain damage, such as those induced by middle cerebral artery occlusion, (S)-Zileuton has been found to reduce infarct size and improve neurological outcomes. researchgate.netnih.gov Preclinical studies suggest that zileuton can attenuate the inflammatory reaction and subsequent brain damage following permanent cerebral ischemia in rats. nih.gov The administration of zileuton has been shown to significantly decrease the volume and density of the lesion as measured by magnetic resonance imaging (MRI) in a murine model of transient and global brain ischemia. researchgate.netnih.gov

Table 1: Effects of (S)-Zileuton in Preclinical Models of TBI and Ischemic Brain Damage

| Model | Key Finding | Quantitative Data | Reference |

|---|---|---|---|

| Traumatic Brain Injury (Mouse) | Reduced lesion volume | Lesion volume reduced from 9.54 ± 0.65 mm³ (vehicle) to a significantly lower volume in the zileuton-treated group. | frontiersin.org |

| Ischemic Stroke (Mouse) | Decreased infarct volume and lesion density | Significant decrease in lesion volume and density observed via MRI compared to vehicle-ischemic animals. | researchgate.netnih.gov |

Alzheimer's Disease Models (e.g., tau phosphorylation, amyloid pathology)

The pathological hallmarks of Alzheimer's disease (AD) include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. Preclinical research indicates that (S)-Zileuton can positively impact both of these pathologies. nih.gov

In transgenic mouse models of AD, treatment with zileuton has been shown to significantly reduce Aβ levels and deposition. nih.govnih.gov This effect is believed to be secondary to the downregulation of the γ-secretase pathway, a key enzymatic complex involved in the production of Aβ. nih.govnih.gov One study in aged triple-transgenic (3xTg) AD mice demonstrated that treatment with zileuton resulted in significantly less Aβ deposits compared to placebo. nih.gov

Furthermore, (S)-Zileuton has been observed to decrease the phosphorylation of tau protein. nih.govnih.gov While total tau levels often remain unchanged, zileuton treatment in AD mouse models led to a significant reduction in the phosphorylated state of tau at several epitopes, including Ser202/Thr205, Thr231/Ser235, and Ser396/404. nih.gov This effect is associated with a decreased activation of cyclin-dependent kinase 5 (cdk5), a key kinase in tau phosphorylation. nih.govnih.govnih.gov

Table 2: Effects of (S)-Zileuton on Amyloid and Tau Pathology in Preclinical Alzheimer's Disease Models

| Pathology | Model | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| Amyloid Pathology | 3xTg AD Mice | Significant reduction in Aβ levels and deposition. | Downregulation of the γ-secretase pathway. | nih.govnih.govnih.gov |

| Tau Pathology | 3xTg AD Mice | Significant reduction in tau phosphorylation at multiple epitopes. | Decreased activation of cdk5 kinase. | nih.govnih.govnih.gov |

Microglial Activation Modulation

Microglia, the resident immune cells of the central nervous system, play a dual role in neurodegenerative diseases, capable of both neuroprotective and neurotoxic functions. Chronic activation of microglia contributes to the sustained neuroinflammatory environment observed in many of these conditions.

Preclinical studies have shown that (S)-Zileuton can modulate microglial activation. In a mouse model of TBI, zileuton treatment significantly decreased both the area and intensity of fluorescence of CD68, a marker for activated microglia/macrophages, in the pericontusional regions at 3 and 7 days post-injury. frontiersin.org In a study using a subarachnoid hemorrhage model, zileuton was found to inhibit the M1 polarization of BV-2 microglial cells, shifting them towards a more neuroprotective M2 phenotype. researchgate.netarxiv.org This was accompanied by a suppression of pro-inflammatory cytokines. researchgate.netarxiv.org The mechanism of this modulation appears to involve the suppression of the MyD88/NF-κB signaling pathway. arxiv.org

Table 3: Modulation of Microglial Activation by (S)-Zileuton in Preclinical Models

| Model | Marker/Phenotype | Effect of (S)-Zileuton | Mechanism | Reference |

|---|---|---|---|---|

| Traumatic Brain Injury (Mouse) | CD68 (activated microglia/macrophage marker) | Significant decrease in the area and intensity of CD68 fluorescence. | Inhibition of the inflammatory cascade. | frontiersin.org |

| Subarachnoid Hemorrhage (in vitro, BV-2 cells) | M1/M2 Polarization | Shift from pro-inflammatory M1 to anti-inflammatory M2 phenotype. | Suppression of the MyD88/NF-κB pathway. | researchgate.netarxiv.org |

Anti-Cancer and Anti-Angiogenic Investigations

The 5-lipoxygenase pathway is also implicated in the pathobiology of various cancers, contributing to tumor growth, survival, and the formation of new blood vessels (angiogenesis). Preclinical research has therefore explored the potential of (S)-Zileuton as an anti-cancer and anti-angiogenic agent.

Inhibition of Tumor Formation and Growth in Animal Models (e.g., cervical cancer, lung cancer)

In preclinical cancer models, (S)-Zileuton has demonstrated efficacy in inhibiting tumor development and progression. A study utilizing xenograft mouse models of cervical cancer found that zileuton significantly prevented tumor formation and decreased tumor growth at non-toxic doses. nih.govspringermedizin.deresearchgate.net These effects were observed in models using different cervical cancer cell lines. nih.govspringermedizin.deresearchgate.net The anti-tumor activity is attributed to the inhibition of the ALOX5-5-HETE axis, which was found to be significantly upregulated in cervical cancer tissues compared to normal tissues. nih.gov

In the context of lung cancer, preclinical studies have also shown promising results. In an A/J mouse lung chemoprevention model, the administration of zileuton in the diet led to a significant reduction in tumor multiplicity by 24% at 13 weeks and 28% at 43 weeks after carcinogen exposure. nih.govmdpi.com Zileuton also reduced the size of the lung tumors in this model. nih.govmdpi.com

Table 4: Anti-Tumor Effects of (S)-Zileuton in Preclinical Cancer Models

| Cancer Type | Model | Key Finding | Quantitative Data | Reference |

|---|---|---|---|---|

| Cervical Cancer | Xenograft Mouse Model | Significant prevention of tumor formation and decreased tumor growth. | Not specified in abstract. | nih.govspringermedizin.deresearchgate.net |

| Lung Cancer | A/J Mouse Chemoprevention Model | Significant reduction in tumor multiplicity and size. | 24% reduction in tumor multiplicity at 13 weeks; 28% reduction at 43 weeks. | nih.govmdpi.com |

Mechanisms of Anti-Angiogenic Effects

Angiogenesis is a critical process for tumor growth and metastasis. (S)-Zileuton has been shown to possess anti-angiogenic properties by targeting endothelial cells, the building blocks of blood vessels.

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that zileuton significantly prevents vascular endothelial growth factor (VEGF)-induced proliferation. nih.govresearchgate.netnih.gov This inhibition is a key aspect of its anti-angiogenic effect. Furthermore, in an in vivo Matrigel plug assay, zileuton significantly inhibited VEGF-induced angiogenesis. nih.gov

The anti-angiogenic mechanisms of (S)-Zileuton involve several pathways. It has been shown to induce apoptosis in HUVECs, an effect that is mediated, at least in part, through the activation of the large-conductance Ca2+-activated K+ (BK) channel. nih.govnih.gov Additionally, zileuton suppresses the expression of crucial adhesion molecules such as VCAM-1 and ICAM-1, and reduces the production of nitric oxide (NO), a mediator of pro-angiogenic factors. nih.govnih.gov

Table 5: Mechanisms of (S)-Zileuton's Anti-Angiogenic Effects

| Mechanism | Model System | Key Finding | Reference |

|---|---|---|---|

| Inhibition of Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant prevention of VEGF-induced proliferation. | nih.govresearchgate.netnih.gov |

| Induction of Apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Activation of pro-apoptotic signaling cascades via BK channel activation. | nih.govnih.gov |

| Suppression of Adhesion Molecules | Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased expression of VCAM-1 and ICAM-1. | nih.govnih.gov |

| Reduction of Nitric Oxide Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased production of nitric oxide. | nih.govnih.gov |

Infectious and Inflammatory Disease Models beyond Traditional Uses

Preclinical studies have demonstrated the cardioprotective potential of Zileuton, (S)- in the context of myocardial ischemia/reperfusion (I/R) injury. This type of injury occurs when blood flow is restored to a previously ischemic area of the heart, paradoxically leading to further tissue damage. dergisi.org The mechanism of this protection is thought to be linked to the inhibition of the 5-lipoxygenase (5-LO) pathway, which is responsible for producing leukotrienes. dergisi.org

Leukotrienes are inflammatory mediators that contribute to the pathogenesis of I/R injury by attracting neutrophils to the site of injury. These activated neutrophils then release harmful substances like reactive oxygen species, proteases, and myeloperoxidase, which exacerbate inflammation and tissue damage. dergisi.org By inhibiting 5-LO, Zileuton, (S)- may reduce this inflammatory cascade. dergisi.org

In a rat model of myocardial I/R injury, treatment with Zileuton, (S)- at a specific dose significantly reduced the infarct size and the tissue injury score. dergisi.org Another study in rats showed a trend towards decreased tissue injury, a reduction in apoptotic cells, and decreased NF-kB staining with zileuton treatment, although a significant decrease in serum TNFα was not observed. alzdiscovery.org Research also suggests that the cardioprotective effects of Zileuton, (S)- may be mediated through the activation of protein kinase C-delta, which in turn could activate mitochondrial ATP-dependent potassium channels, a pathway known to reduce myocardial I/R injury. dergisi.org

Table 1: Cardioprotective Effects of Zileuton, (S)- in Myocardial Ischemia/Reperfusion Injury Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rat | Significantly decreased infarct size and tissue injury score. | dergisi.org |

| Rat | Trend toward decreased tissue injury, decreased apoptotic cells, and decreased NF-kB staining. | alzdiscovery.org |

Further research has explored the role of Zileuton, (S)- in models of chronic kidney disease. In mouse models of unilateral ureteral obstruction (UUO), folate nephropathy, and polycystic kidney disease, the expression of 5-lipoxygenase (5-LO) was found to be strongly induced, with macrophages being the primary source. nih.gov Treatment with Zileuton, (S)- significantly reduced fibrosis in the UUO model. nih.gov Interestingly, this protective effect did not appear to be mediated by a change in the infiltration of leukocytes but was associated with a reversal of the glycolytic switch in renal tubular epithelial cells. nih.gov

Another study in a UUO mouse model demonstrated that the combination of melatonin (B1676174) and Zileuton, (S)- alleviated tubular injury. biomolther.org This combination therapy was associated with the inhibition of ferroptosis through the activation of the AKT/mTOR/NRF2 signaling pathway. biomolther.org

Table 2: Effects of Zileuton, (S)- in Preclinical Models of Acute Kidney Injury

| Animal Model | Injury Model | Key Findings | Reference |

|---|---|---|---|

| Sprague Dawley Rat | Amikacin and Polymyxin B-induced nephrotoxicity | Delayed onset and reduced rates of nephrotoxicity. Reduced histological kidney injury. | researchgate.netoup.comnih.gov |

| Mouse | Unilateral Ureteral Obstruction (UUO) | Significantly reduced renal fibrosis. Reversed the glycolytic switch in renal tubular epithelial cells. | nih.gov |

| Mouse | Unilateral Ureteral Obstruction (UUO) | Combination with melatonin alleviated tubular injury by inhibiting ferroptosis. | biomolther.org |

The immunomodulatory properties of Zileuton, (S)- have been investigated in the context of severe viral infections, including those caused by coronaviruses. mdpi.com Exacerbated inflammatory responses are a key feature of severe COVID-19. mdpi.com Preclinical studies using a mouse hepatitis virus (MHV)-3 model, which mimics severe COVID-19, have shown that treatment with Zileuton, (S)- significantly improved clinical scores, reduced weight loss, enhanced cardiopulmonary function, and increased survival rates. mdpi.comresearchgate.net

The protective effects of Zileuton, (S)- in this model were associated with a lower inflammatory score in the lungs. mdpi.comresearchgate.net Specifically, there was a reduction in dendritic cells producing tumor necrosis factor (TNF) and an increase in neutrophils producing interleukin (IL)-10 in the lungs at three days post-infection. mdpi.comresearchgate.net By five days post-infection, the lungs of treated mice exhibited an increase in Th2, Treg CD4+, and Treg CD8+ cells producing IL-10, along with a reduction in Th1 infiltrating cells. mdpi.comresearchgate.net

Similar beneficial effects were observed in a transgenic mouse model expressing the human ACE2 receptor (K18-hACE2) and infected with SARS-CoV-2. mdpi.comresearchgate.net In this model, Zileuton, (S)- treatment also led to improved clinical scores, reduced weight loss, and a lower lung inflammatory score. mdpi.comresearchgate.net These findings suggest that Zileuton, (S)- can protect against the development of severe lung disease during betacoronavirus infections without impairing the host's ability to control the virus. mdpi.comresearchgate.net

Table 3: Immunomodulatory Effects of Zileuton, (S)- in Viral Infection Models

| Animal Model | Virus | Key Findings | Reference |

|---|---|---|---|

| Mouse | Mouse Hepatitis Virus (MHV)-3 | Improved clinical score, weight loss, cardiopulmonary function, and survival. Reduced lung inflammation. | mdpi.comresearchgate.net |

| K18-hACE2 Transgenic Mouse | SARS-CoV-2 | Improved clinical score, weight loss, and lung inflammatory score. | mdpi.comresearchgate.net |

Zileuton, (S)- has demonstrated direct antiparasitic activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. nih.govacs.orgnih.gov In vitro studies have shown that Zileuton, (S)- reduces the number of parasites in a dose-dependent manner, with a potential molecular target being the enzyme epoxide hydrolase. nih.govacs.orgresearchgate.net

In preclinical models of Chagas disease, Zileuton, (S)- treatment has shown multiple benefits. In the early phase of infection, it reduced parasitemia. nih.govacs.orgresearchgate.netresearchgate.net During the intermediate acute phase, Zileuton, (S)- decreased the number of innate and adaptive inflammatory cells in the heart, increased the expression of SOCS2 (a negative regulator of cytokine signaling), which was associated with lower inflammation and improved cardiac function. nih.govacs.orgnih.govresearchgate.net When treatment was initiated in the chronic stage of the disease, it also increased SOCS2 expression in the heart, reduced inflammation, and improved cardiac function. nih.govacs.orgnih.govresearchgate.netresearchgate.net These findings suggest that Zileuton, (S)- has a dual action of directly targeting the parasite and modulating the host's immune response to reduce heart damage, making it a promising candidate for the treatment of Chagas disease. nih.govacs.orgnih.gov

Table 4: Antiparasitic and Immunomodulatory Effects of Zileuton, (S)- in Chagas Disease Models

| Model | Key Findings | Reference |

|---|---|---|

| In vitro culture of Trypanosoma cruzi | Reduced parasite numbers in a dose-dependent manner. | nih.govacs.org |

| Mouse model of T. cruzi infection | Reduced parasitemia in the early phase. Reduced cardiac inflammation and improved cardiac function in the acute and chronic phases. | nih.govacs.orgnih.govresearchgate.netresearchgate.net |

Pain and Hyperalgesia Preclinical Studies

Preclinical research indicates that Zileuton, (S)-, as a 5-lipoxygenase (5-LOX) inhibitor, has antinociceptive effects, particularly in models of inflammatory pain. researchgate.netnih.gov Leukotrienes, the products of the 5-LOX pathway, are recognized as signaling molecules in pain. researchgate.netnih.gov

Studies in mice have shown that Zileuton, (S)- inhibits acetic acid-induced writhing, a model of visceral pain. researchgate.netnih.gov Furthermore, oral administration of Zileuton, (S)- demonstrated efficacy in a carrageenan-induced mechanical hyperalgesia model, a common model of inflammatory pain, and also reversed histological changes in the paw biopsies. researchgate.netnih.gov Zileuton, (S)- was also found to significantly inhibit acetic acid-induced vascular permeability. researchgate.netnih.gov

In contrast, Zileuton, (S)- did not alter the basal response in the tail flick and hot plate assays, which are models of acute thermal pain. researchgate.netnih.gov This suggests that the analgesic effects of Zileuton, (S)- are more prominent in pain states with an inflammatory component. Further research has shown that spinal inhibition of 12-lipoxygenase (12-LOX), but not 5-LOX with Zileuton, (S)-, attenuated carrageenan-induced tactile allodynia, suggesting the involvement of different lipoxygenase pathways in various types of inflammatory pain. pnas.org However, other studies have reported that inhibition of 5-LOX by Zileuton, (S)- does alleviate hyperalgesia in a carrageenan model of acute inflammatory pain. researchgate.net

Table 5: Effects of Zileuton, (S)- in Preclinical Pain Models

| Animal Model | Pain Model | Key Findings | Reference |

|---|---|---|---|

| Mouse | Acetic acid-induced writhing | Inhibited writhing response. | researchgate.netnih.gov |

| Mouse | Carrageenan-induced mechanical hyperalgesia | Showed efficacy against mechanical hyperalgesia and reversed histological changes. | researchgate.netnih.gov |

| Mouse | Acetic acid-induced vascular permeability | Significantly inhibited vascular permeability. | researchgate.netnih.gov |

| Mouse and Rat | Tail flick and hot plate tests | Did not alter basal response to acute thermal pain. | researchgate.netnih.gov |

| Mouse | Carrageenan-induced tactile allodynia | Did not prevent allodynia when administered intrathecally. | pnas.org |

Future Research Directions for Zileuton, S

Exploration of Novel 5-Lipoxygenase Isoforms and Related Enzyme Targets